molecular formula C8H15ClFN B6177160 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride CAS No. 2715119-81-4

1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride

Cat. No. B6177160
CAS RN: 2715119-81-4
M. Wt: 179.7
InChI Key:
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Description

1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride (6F-MAH) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of the amino acid spiro[3.3]heptane, and has been used as a synthetic intermediate in the synthesis of other compounds. 6F-MAH has been studied for its potential uses in drug delivery, as a tool for studying enzyme kinetics, and as a probe for imaging and diagnostics.

Scientific Research Applications

1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride has been studied for its potential applications in various scientific fields. It has been used as a tool for studying enzyme kinetics, as a probe for imaging and diagnostics, and as a drug delivery system. 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride has also been used to study the effects of changes in pH on enzyme activity, as well as to investigate the effects of different solvents on enzyme activity.

Mechanism of Action

1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride is a prodrug, meaning that it is an inactive compound that is metabolized in the body to produce an active drug. It is metabolized by enzymes in the body to form the active drug, which then binds to its target receptor and exerts its effects. The exact mechanism of action of 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of other drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride are not yet fully understood. However, it has been shown to have some effects on enzymes involved in the metabolism of other drugs, as well as some effects on the metabolism of other compounds. In addition, it has been shown to have some effects on cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it has been used as a tool for studying enzyme kinetics and as a probe for imaging and diagnostics. However, it has some limitations. For example, it is not very stable and is easily hydrolyzed in the presence of water. In addition, it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research with 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride. These include further investigation of its mechanism of action, further studies of its biochemical and physiological effects, and further exploration of its potential applications in drug delivery, imaging, and diagnostics. In addition, further research could be conducted to explore the use of 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride as a tool for studying enzyme kinetics and the effects of different solvents on enzyme activity. Finally, further research could be conducted to explore the potential of 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride as a tool for drug design and development.

Synthesis Methods

1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride can be synthesized from spiro[3.3]heptane by a two-step process. First, spiro[3.3]heptane is reacted with 6-fluoro-1-iodomethane in the presence of a base, such as sodium hydroxide, to form the 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride intermediate. This intermediate can then be hydrolyzed with hydrochloric acid to yield 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride hydrochloride. This synthesis method has been reported to yield high yields of the product in a short period of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride' involves the reaction of 6-fluorospiro[3.3]heptane with methanamine followed by hydrochloric acid to form the hydrochloride salt.", "Starting Materials": ["6-fluorospiro[3.3]heptane", "methanamine", "hydrochloric acid"], "Reaction": ["Step 1: Add 6-fluorospiro[3.3]heptane to a reaction flask", "Step 2: Add methanamine to the reaction flask and stir for several hours", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "Step 4: Isolate the product by filtration or precipitation", "Step 5: Purify the product by recrystallization or chromatography"] }

CAS RN

2715119-81-4

Product Name

1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride

Molecular Formula

C8H15ClFN

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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